![molecular formula C16H17NO4S B14190862 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid CAS No. 918666-95-2](/img/structure/B14190862.png)
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its role as a crosslinking reagent in organic synthesis . This compound is characterized by the presence of a phenylpropyl group attached to the sulfonamide moiety, which is further connected to a benzoic acid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 3-phenylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 4-[(3-Phenylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler sulfonamide derivative of benzoic acid.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have been studied for their inhibitory effects on cytosolic phospholipase A2α.
Uniqueness
4-[(3-Phenylpropyl)sulfamoyl]benzoic acid is unique due to the presence of the phenylpropyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in enzymes and proteins. This structural feature may contribute to its specificity and potency in various applications.
Propriétés
Numéro CAS |
918666-95-2 |
|---|---|
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(3-phenylpropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)14-8-10-15(11-9-14)22(20,21)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2,(H,18,19) |
Clé InChI |
QOIBBAFHWMJNAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
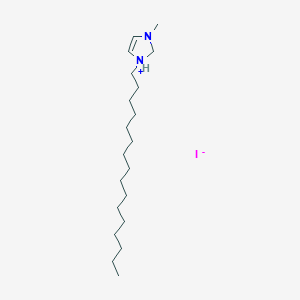
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
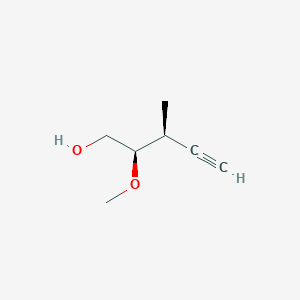
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)


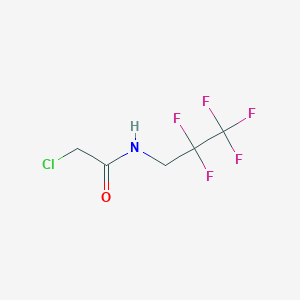

![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
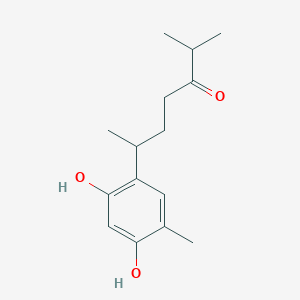
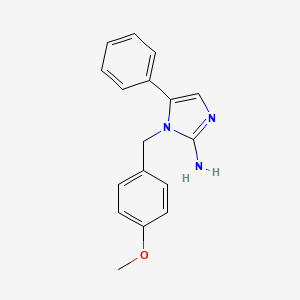
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
